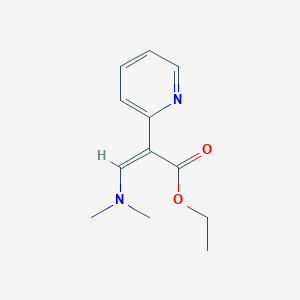

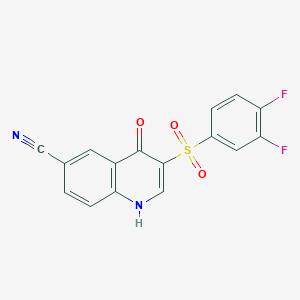

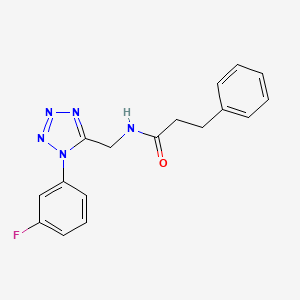

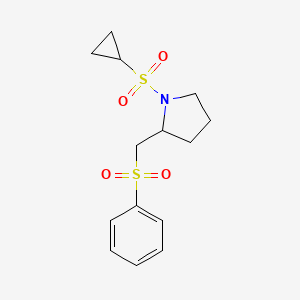

ethyl (Z)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dimethylaminoethyl methacrylate is a colorless to light yellow liquid . It is used in binders for coatings, textile chemicals, dispersing agents for non-aqueous systems, antistatic agents, stabilizers for chlorinated polymers, ion exchange resins, emulsifying agents, cationic precipitating agents, dental materials, antithrombogenic prosthetics, and cosmetics .

Synthesis Analysis

A novel cationic nanodiamond-polymer brush was synthesized by 2-bromoisobutyrate-modified nanodiamond (ND) surface-initiated atomic transfer radical polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) . Another synthesis involved pluronic-based cationic pentablock copolymers using atom transfer radical polymerization (ATRP), including PF127-block-poly (N,N-dimethylamino-2-ethyl methacrylate) (PF127-b-pDMAEMA) .Molecular Structure Analysis

The molecular formula of N,N-Dimethylaminoethyl methacrylate is C8H15NO2 .Chemical Reactions Analysis

The substance may polymerize under the influence of heat, light, oxidants, reducing agents, and metals .Physical And Chemical Properties Analysis

N,N-Dimethylaminoethyl methacrylate has a boiling point of 186°C, a melting point of -30°C, and a relative density (water = 1) of 0.93 . It is soluble in water, with a solubility of 10.6 g/100ml at 25°C .Scientific Research Applications

Ethylene and Ethylene Derivatives in Plant Biology

- Ethylene Perception in Fruits and Vegetables : The use of 1-methylcyclopropene (1-MCP) to investigate ethylene's role in ripening and senescence processes in fruits and vegetables. This research highlights the commercial potential for improving product quality maintenance through ethylene action inhibition (Watkins, 2006).

Organic Thermoelectric Materials

- Poly(3,4-ethylenedioxythiophene) (PEDOT) in Thermoelectric Materials : Discussing the progress of PEDOT-based thermoelectric materials. PEDOT is an example of how organic compounds can be applied in energy conversion, which may parallel the research interests in compounds like ethyl (Z)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enoate (Yue & Xu, 2012).

Electrochemical Applications

- Room-Temperature Ionic Liquids (RTILs) for Electrochemical Technology : Exploring the use of RTILs, such as AlCl3–1-ethyl-3-methylimidazolium chloride, in electroplating and energy storage. This research domain illustrates the utility of complex organic salts in advanced electrochemical applications (Tsuda, Stafford, & Hussey, 2017).

Biodegradation and Environmental Fate

- Biodegradation of Gasoline Ether Oxygenates : Summarizing knowledge on the biodegradation and fate of gasoline ether oxygenates in soil and groundwater, showcasing the environmental impact and degradation pathways of organic compounds in the environment (Thornton et al., 2020).

Toxicological Reviews

- Toxicological Review of Ethyl tert-Butyl Ether : Providing critical information on the developmental and reproductive toxicity potential of ETBE, which is relevant for assessing the safety and regulatory aspects of chemical compounds (Peyster, 2010).

Safety and Hazards

N,N-Dimethylaminoethyl methacrylate is combustible and gives off irritating or toxic fumes (or gases) in a fire . Above 68°C, explosive vapor/air mixtures may be formed . It is corrosive to skin and eyes, and it may cause skin burns, cough, sore throat, abdominal pain, diarrhea, nausea, vomiting, burning sensation, and shock or collapse .

properties

IUPAC Name |

ethyl (Z)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-4-16-12(15)10(9-14(2)3)11-7-5-6-8-13-11/h5-9H,4H2,1-3H3/b10-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQAJMAPWQSTJP-KTKRTIGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2635979.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2635984.png)